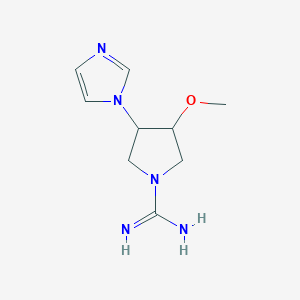

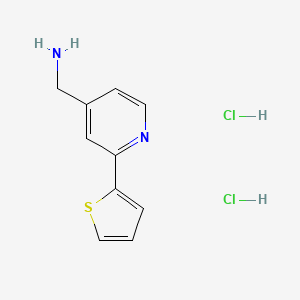

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to start with 2-acetylthiophene and 4-pyridine carboxaldehyde as reactants. These are combined in the presence of ammonium acetate and ethyl cyanoacetate using ceric ammonium nitrate (CAN) as a catalyst. The reaction yields 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile as an intermediate, which can then be converted to the dihydrochloride salt form .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound is involved in various synthesis processes to create novel compounds with potential biological activities. For instance, it has been utilized in the synthesis of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which demonstrated significant antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). Additionally, Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, have been explored for their anticonvulsant activity, indicating the compound's role in developing potential therapeutic agents (S. Pandey & R. Srivastava, 2011).

Catalytic Applications

The compound has been used to synthesize 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which were activated to form unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity, highlighting the compound's utility in catalysis research (Gavin W. Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been developed for cellular imaging and photocytotoxicity under red light. These complexes have shown remarkable photocytotoxicity, offering insights into their potential use in photodynamic therapy (Uttara Basu et al., 2014).

Chemosensors for Metal Ions

Compounds synthesized from 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione have been explored for their ability to selectively detect Cu2+ ions. These studies contribute to the development of sensitive chemosensors for environmental and analytical applications (Prajkta Gosavi-Mirkute et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride involves the reaction of 2-thiophenecarboxaldehyde with 2-bromopyridine followed by reduction of the resulting intermediate and subsequent reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "2-bromopyridine", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-thiophenecarboxaldehyde is reacted with 2-bromopyridine in the presence of sodium borohydride and diethyl ether to yield the intermediate (2-(Thiophen-2-yl)pyridin-4-yl)methanol.", "Step 2: The intermediate is then reduced with sodium borohydride and hydrochloric acid to form (2-(Thiophen-2-yl)pyridin-4-yl)methanamine.", "Step 3: The final step involves the reductive amination of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine with formaldehyde and ammonium chloride in the presence of sodium hydroxide to yield (2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride." ] } | |

CAS-Nummer |

2034156-96-0 |

Molekularformel |

C10H11ClN2S |

Molekulargewicht |

226.73 g/mol |

IUPAC-Name |

(2-thiophen-2-ylpyridin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H10N2S.ClH/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10;/h1-6H,7,11H2;1H |

InChI-Schlüssel |

JJDGZKOYCIKIJT-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CN.Cl.Cl |

Kanonische SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CN.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

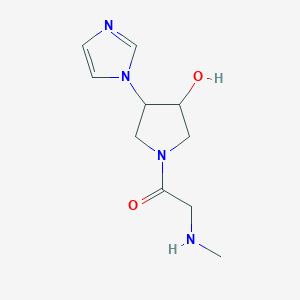

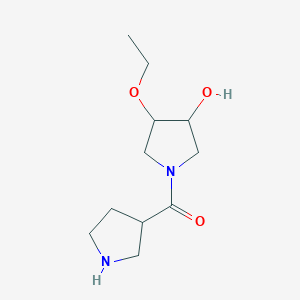

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)

![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)

![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)